![molecular formula C13H9FN2O6S B2677743 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene CAS No. 2411297-14-6](/img/structure/B2677743.png)
1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene, also known as FSPO-NB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug discovery and development. FSPO-NB belongs to the class of sulfonyl-containing compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the inflammatory response. Specifically, 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been shown to inhibit the activity of cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of prostaglandins and leukotrienes, respectively. These compounds play a key role in the inflammatory response, and their inhibition may help to reduce inflammation and pain associated with various diseases.
Biochemical and Physiological Effects
1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. In addition, 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new anti-cancer therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene is its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics. In addition, 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. However, there are also some limitations to using 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on various biological systems.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene. One area of interest is the development of new anti-inflammatory and anti-cancer therapeutics based on 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene. In addition, more research is needed to fully understand the mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene and its effects on various biological systems. Finally, further studies are needed to evaluate the safety and efficacy of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene in preclinical and clinical trials, with the ultimate goal of developing new therapeutics for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene involves a series of chemical reactions, starting from the reaction between 4-fluorobenzenesulfonyl chloride and 3-nitroaniline to form N-(4-fluorobenzenesulfonyl)-3-nitroaniline. This intermediate product is then treated with potassium hydroxide and carbon dioxide to form potassium N-(4-fluorobenzenesulfonyl)-3-nitroanilide. Finally, the potassium salt is reacted with N,N'-carbonyldiimidazole to yield 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics. In addition, 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. This inhibition may help to reduce inflammation and pain associated with various diseases, including arthritis and cancer.
Eigenschaften
IUPAC Name |
1-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O6S/c14-23(20,21)22-12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQDUQDQXJYAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrobenzamido)phenyl sulfurofluoridate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-difluorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2677661.png)

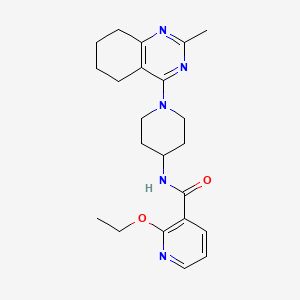
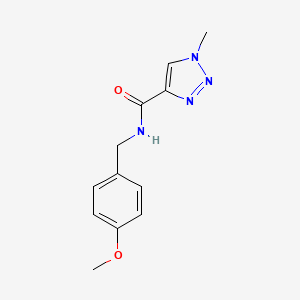
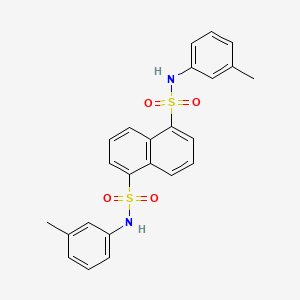
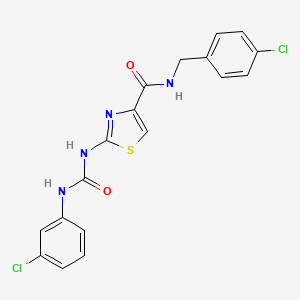
![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2677670.png)
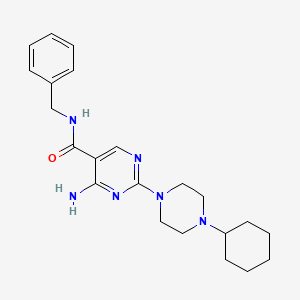
![(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2677673.png)
![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2677675.png)
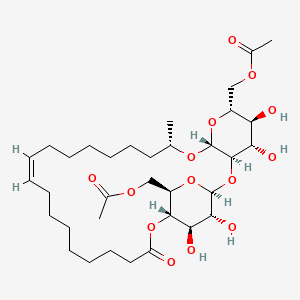
![N-(4-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2677680.png)
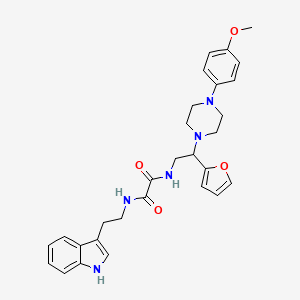
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride](/img/structure/B2677682.png)